5-ブロモ-1-インダノンオキシム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

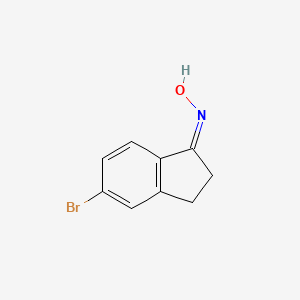

5-Bromo-1-indanone oxime, also known as 5-Bromo-1-indanone oxime, is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-1-indanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-indanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗増殖/細胞毒性活性

5-ブロモ-1-インダノンオキシムは、インドール植物アレキシン類の5-ブロモ置換誘導体の合成に使用されてきました {svg_1}. これらの新規化合物は、7種類のヒト癌細胞株に対して、抗増殖/細胞毒性活性をin vitroでスクリーニングしました {svg_2}. 一部の類似体は、一般的な化学療法薬であるシスプラチンと同等以上の活性を示しました {svg_3}.

アセチルコリンエステラーゼ再活性化剤

5-ブロモ-1-インダノンオキシムを含むオキシムは、アセチルコリンエステラーゼ再活性化剤としての重要な役割について研究されてきました {svg_4}. これは、アルツハイマー病など、アセチルコリンエステラーゼに関連する疾患の治療に有用となる可能性があります {svg_5}.

抗癌および抗炎症の可能性

オキシムは、抗癌および抗炎症の可能性を持つ化合物など、有用な薬理学的特性を持つことが報告されています {svg_6}. それらは、リン酸基を化学的に付加することで他のタンパク質を修飾するタンパク質である、40種類以上の異なるキナーゼを阻害することが示されています {svg_7}.

キナーゼ阻害剤

多くのオキシムはキナーゼ阻害剤であり、AMP活性化タンパク質キナーゼ(AMPK)、ホスファチジルイノシトール3キナーゼ(PI3K)、サイクリン依存性キナーゼ(CDK)、および複数の受容体および非受容体チロシンキナーゼを含む、40種類以上の異なるキナーゼを阻害することが示されています {svg_8}. これは、癌や炎症性疾患など、これらのキナーゼに関連する疾患の治療に有用となる可能性があります {svg_9}.

リポキシゲナーゼ5阻害剤

一部のオキシムは、脂肪酸の代謝に関与する酵素であるリポキシゲナーゼ5の阻害剤です {svg_10}. これは、肥満や糖尿病など、脂肪酸代謝に関連する疾患の治療に有用となる可能性があります {svg_11}.

ビフェニル化合物の合成

5-ブロモ-1-インダノンは、イミダゾリルおよびトリアゾリル置換ビフェニル化合物の合成に関与する1-インダノン誘導体です {svg_12}. これらの化合物は、医薬品化学の分野で様々な用途があります {svg_13}.

Safety and Hazards

作用機序

Target of Action

5-Bromo-1-indanone oxime is a synthetic compound that has been identified as a potent and extremely selective inhibitor of B-Raf kinase . B-Raf kinase is a protein kinase that plays a crucial role in signal transduction pathways related to cellular division and growth .

Mode of Action

The compound interacts with B-Raf kinase, inhibiting its activity. This interaction is likely due to the formation of oximes, a process where aldehydes and ketones react with hydroxylamine . The inhibition of B-Raf kinase leads to a disruption in the signal transduction pathways it is involved in, effectively halting the processes of cellular division and growth .

Biochemical Pathways

The primary biochemical pathway affected by 5-Bromo-1-indanone oxime is the MAPK/ERK pathway, which is involved in cell division and differentiation. By inhibiting B-Raf kinase, the compound disrupts this pathway, leading to a halt in these cellular processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and exerts a therapeutic effect .

Result of Action

The inhibition of B-Raf kinase by 5-Bromo-1-indanone oxime results in the disruption of cellular division and growth. This can lead to the cessation of the proliferation of cancer cells, making the compound a potential candidate for cancer treatment .

Action Environment

The action, efficacy, and stability of 5-Bromo-1-indanone oxime can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, extreme pH values could potentially affect the compound’s structure and function, while high temperatures could lead to its degradation .

生化学分析

Biochemical Properties

5-Bromo-1-indanone oxime plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent and selective inhibitor of B-Raf kinase, an enzyme involved in cell signaling pathways . This interaction is crucial as B-Raf kinase is a key player in the MAPK/ERK pathway, which regulates cell division, differentiation, and secretion. The inhibition of B-Raf kinase by 5-Bromo-1-indanone oxime can lead to the modulation of these cellular processes, making it a valuable tool in cancer research and treatment.

Cellular Effects

The effects of 5-Bromo-1-indanone oxime on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of B-Raf kinase by 5-Bromo-1-indanone oxime can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further impacting cellular function.

Molecular Mechanism

At the molecular level, 5-Bromo-1-indanone oxime exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of B-Raf kinase, inhibiting its activity and preventing the phosphorylation of downstream targets in the MAPK/ERK pathway . This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular behavior. The molecular mechanism of 5-Bromo-1-indanone oxime also involves the formation of stable complexes with other proteins, enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-1-indanone oxime can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Bromo-1-indanone oxime remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to certain environmental factors can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 5-Bromo-1-indanone oxime in animal models are dose-dependent. At lower doses, the compound can effectively inhibit B-Raf kinase activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Studies have identified specific dosage thresholds that maximize the compound’s therapeutic benefits while minimizing its toxic effects. These findings are crucial for developing safe and effective therapeutic strategies involving 5-Bromo-1-indanone oxime.

Metabolic Pathways

5-Bromo-1-indanone oxime is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active metabolites that contribute to the compound’s biological activity. Additionally, 5-Bromo-1-indanone oxime can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Bromo-1-indanone oxime within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its intracellular targets . Once inside the cell, 5-Bromo-1-indanone oxime can bind to proteins that facilitate its distribution to various cellular compartments. This targeted distribution is essential for the compound’s activity and efficacy.

Subcellular Localization

The subcellular localization of 5-Bromo-1-indanone oxime plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals can influence the localization of 5-Bromo-1-indanone oxime, enhancing its interaction with target biomolecules. This precise localization is vital for the compound’s ability to modulate cellular processes effectively.

特性

| { "Design of the Synthesis Pathway": "The synthesis of 5-Bromo-1-indanone oxime can be achieved through a two-step reaction process. The first step involves the bromination of 1-indanone, followed by the reaction of the resulting product with hydroxylamine to form the oxime.", "Starting Materials": [ "1-indanone", "Bromine", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetone", "Diethyl ether", "Ice" ], "Reaction": [ "Step 1: Bromination of 1-indanone", "1. Dissolve 1-indanone in acetone and add bromine dropwise with stirring.", "2. Maintain the reaction mixture at room temperature for 2 hours.", "3. Add sodium hydroxide solution to the reaction mixture to neutralize the excess bromine.", "4. Extract the product with diethyl ether and wash with water.", "5. Dry the organic layer with anhydrous sodium sulfate.", "6. Evaporate the solvent to obtain 5-bromo-1-indanone.", "Step 2: Reaction with hydroxylamine", "1. Dissolve 5-bromo-1-indanone in acetone and add hydroxylamine hydrochloride.", "2. Add sodium hydroxide solution to adjust the pH to 8-9.", "3. Maintain the reaction mixture at room temperature for 2 hours.", "4. Add ice to the reaction mixture to precipitate the product.", "5. Filter the product and wash with water.", "6. Dry the product to obtain 5-Bromo-1-indanone oxime." ] } | |

CAS番号 |

185122-63-8 |

分子式 |

C9H8BrNO |

分子量 |

226.07 g/mol |

IUPAC名 |

(NE)-N-(5-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,12H,1,4H2/b11-9+ |

InChIキー |

FKVWLYRRDKFLBM-PKNBQFBNSA-N |

異性体SMILES |

C1C/C(=N\O)/C2=C1C=C(C=C2)Br |

SMILES |

C1CC(=NO)C2=C1C=C(C=C2)Br |

正規SMILES |

C1CC(=NO)C2=C1C=C(C=C2)Br |

同義語 |

5-BROMO-1-INDANONE OXIME |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1149687.png)